3-Aminoquinoline: A Technical Guide for Researchers
3-Aminoquinoline: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoquinoline is a heterocyclic aromatic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and material science. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of bioactive molecules, including potential antimalarial and anticancer agents.[1] Furthermore, 3-Aminoquinoline has carved a niche in analytical chemistry, particularly as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of complex biomolecules like glycopeptides and oligosaccharides.[2][3] This document provides a comprehensive overview of the core chemical and physical properties of 3-Aminoquinoline, detailed experimental protocols for its synthesis and application, and a visualization of its potential biological interactions.
Chemical and Physical Properties
The fundamental properties of 3-Aminoquinoline are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | White to beige crystalline powder or crystals | [4][5] |
| Melting Point | 91-92 °C (lit.) | [4][6] |
| Boiling Point | 137 °C at 1 mmHg | [4][5] |
| Solubility | Slightly soluble in hot water; Soluble in methanol (0.1 g/mL, clear) | [4][7] |
| pKa | 4.91 (at 20 °C) | [4][8] |
| Density | ~1.11-1.21 g/cm³ (estimate) | [4] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 580-17-6 | [4] |
| IUPAC Name | quinolin-3-amine | |
| SMILES | Nc1cnc2ccccc2c1 | [6] |
| InChI | 1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | [6] |
| InChIKey | SVNCRRZKBNSMIV-UHFFFAOYSA-N | [6] |
Spectroscopic Data
Spectroscopic data are critical for the structural confirmation and purity assessment of 3-Aminoquinoline.
| Spectrum Type | Key Features and Observations | Source(s) |
| ¹H NMR | Data available, consistent with the assigned structure. | |
| ¹³C NMR | Spectral data has been recorded and is available for reference. | |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z 144. Other major fragments at m/z 117, 143, 145, 89. | |
| IR (Vapor Phase) | Infrared spectrum available for structural analysis. | |
| UV-Vis | Exhibits characteristic UV-Vis absorption, which can be influenced by the solvent. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a key analytical application of 3-Aminoquinoline are provided below.
Synthesis: Reduction of 3-Nitroquinoline
A common and effective method for synthesizing 3-Aminoquinoline is through the reduction of its nitro precursor, 3-nitroquinoline. The following protocol is adapted from a general procedure for the domino nitro reduction-Friedländer heterocyclization, which employs iron in acetic acid for the reduction step.
Materials:
-
3-Nitroquinoline
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroquinoline (1 equivalent) in glacial acetic acid (approx. 7.5 mL per mmol of substrate) under a nitrogen atmosphere.
-
Stirring: Stir the resulting solution at room temperature.
-
Addition of Reducing Agent: Carefully add iron powder (4 equivalents) to the stirring solution.
-
Heating and Monitoring: Heat the reaction mixture to 95-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane mobile phase until the starting material is completely consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove unreacted iron powder and iron salts. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (3 times), saturated NaHCO₃ solution (2 times), and finally with brine (1 time). This removes the acetic acid and any remaining aqueous impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Aminoquinoline.
Purification: Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain high-purity crystalline 3-Aminoquinoline.
Materials:
-
Crude 3-Aminoquinoline
-
Toluene (or Benzene, Hexane, or aqueous Ethanol)
Procedure:
-
Dissolve the crude 3-Aminoquinoline in a minimum amount of hot toluene.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Application: On-Target Derivatization and MALDI-MS Analysis of Oligosaccharides
3-Aminoquinoline serves as both a derivatizing agent and a matrix for the sensitive analysis of oligosaccharides by MALDI-TOF MS. This on-target method simplifies sample preparation.[2]
Materials:
-
3-Aminoquinoline (3-AQ)
-
Oligosaccharide sample
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 3-Aminoquinoline in a solvent mixture of ACN/0.1% aqueous TFA (e.g., 50:50, v/v).
-
Sample Preparation: Dissolve the oligosaccharide sample in deionized water or a suitable buffer at a concentration appropriate for MALDI-MS analysis (e.g., 1 pmol/µL).
-
On-Target Derivatization:
-
Spot 0.5 µL of the oligosaccharide sample solution onto the MALDI target plate.
-
Immediately add 0.5 µL of the 3-AQ matrix solution to the sample spot.
-
Mix gently by pipetting up and down directly on the target spot.
-
Allow the spot to air-dry completely at room temperature. The 3-AQ reacts with the reducing end of the oligosaccharide to form a Schiff base.
-
-
MALDI-TOF MS Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes. The derivatization enhances ionization efficiency, allowing for high-sensitivity detection.
-
Perform Post-Source Decay (PSD) fragmentation analysis to obtain information on the oligosaccharide sequence, linkage, and branching.[2]
-
Biological Activity and Signaling Pathways
While 3-Aminoquinoline itself is primarily used as a chemical intermediate and analytical reagent, the broader class of aminoquinolines is known for significant biological activity, including anticancer and antimalarial properties.[1] General studies on aminoquinolines have shown they can interfere with critical cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[4]
Visualizations
The following diagrams illustrate a key biological pathway potentially modulated by aminoquinolines and a standard experimental workflow involving 3-Aminoquinoline.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
